

Technical Support Center: Minimizing Autofluorescence

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Compound of Interest		
Compound Name:	CH 150	
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A Note on "**CH 150**": The term "**CH 150**" does not correspond to a universally recognized chemical reagent or fluorophore in the context of fluorescence-based research. It may be an internal laboratory identifier, a product code specific to a certain manufacturer, or a typographical error. This guide provides comprehensive strategies for minimizing autofluorescence that are broadly applicable to various experimental setups in fluorescence microscopy and flow cytometry, regardless of the specific fluorescent dye being used.

Troubleshooting Guide

This guide addresses common issues researchers face with autofluorescence during their experiments.

Troubleshooting & Optimization

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Problem	Possible Cause	Suggested Solution
High background fluorescence in all channels	Endogenous autofluorescence from the sample itself (e.g., collagen, elastin, NADH, riboflavin).[1][2][3]	1. Spectral Unmixing: If using a confocal microscope with a spectral detector, use spectral unmixing to separate the autofluorescence signature from your specific fluorophore signals. 2. Photobleaching: Expose the sample to the excitation light for a period before imaging to reduce autofluorescence. 3. Chemical Quenching: Treat samples with quenching agents like Sodium Borohydride or Sudan Black B (see protocols below).[4][5]
Signal from my fluorophore is weak and obscured by background	Low signal-to-noise ratio, possibly due to weak staining or high autofluorescence.	1. Choose Brighter Fluorophores: Opt for fluorophores with high quantum yields and extinction coefficients (e.g., PE, APC for flow cytometry).[1][6] 2. Select Fluorophores in the Far-Red Spectrum: Autofluorescence is typically weaker in the far-red and near-infrared regions of the spectrum.[2][4] 3. Antibody Titration: Optimize the concentration of your fluorescently labeled antibodies to achieve the best signal-to-noise ratio.[1]



Autofluorescence is particularly strong in specific structures (e.g., extracellular matrix, red blood cells) These structures contain high concentrations of endogenous fluorophores like collagen, elastin, and heme groups.[1][4]
[7]

1. For Tissues Rich in
Extracellular Matrix: Consider
using enzymatic digestion
(e.g., collagenase) if
compatible with your
experiment to reduce collagenbased autofluorescence. 2. For
Blood-Rich Tissues: Perfuse
the tissue with PBS before
fixation to remove red blood
cells.[2][4][7] For blood
samples, lyse red blood cells.
[1][2]

I see increased autofluorescence after fixation

Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by reacting with amines to form fluorescent products.[1][4][8]

1. Change Fixative: Switch to a non-aldehyde fixative such as ice-cold methanol or ethanol. [1][2][5] 2. Reduce Fixation Time and Concentration: Use the lowest possible concentration of the aldehyde fixative and the shortest fixation time that still preserves the tissue morphology.[4][5] 3. Sodium Borohydride Treatment: After aldehyde fixation, treat the sample with sodium borohydride to reduce the aldehyde-induced fluorescence.[3][4]

My cell culture media is causing high background

Common components in cell culture media like phenol red, riboflavin, and fetal bovine serum (FBS) are fluorescent.
[1][2]

1. Use Imaging-Specific Media: For live-cell imaging, switch to a phenol red-free and, if possible, a serum-free or reduced-serum medium during the imaging session.[1][2] 2. Wash Cells Thoroughly: Before



imaging, wash the cells with PBS to remove residual media components.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

Autofluorescence is the natural fluorescence emitted by biological samples from endogenous fluorophores, as opposed to the signal from intentionally added fluorescent probes.[1][8][9] Common sources include molecules like collagen, elastin, NADH, riboflavin, and lipofuscin.[1] [2][3] It can also be induced by sample preparation steps, particularly fixation with aldehyde reagents.[1][4]

Q2: How can I check if my sample has autofluorescence?

The simplest way to assess autofluorescence is to prepare an unstained control sample.[1][2] This sample should go through all the same processing steps as your stained samples, including fixation and permeabilization, but without the addition of any fluorescent labels.[1] When you image this control, any signal you detect is autofluorescence.

Q3: Does autofluorescence occur at specific wavelengths?

Yes, different endogenous fluorophores have different excitation and emission spectra. However, many common sources of autofluorescence, such as NADH and flavins, are excited by UV and blue light and emit in the green and yellow regions of the spectrum.[2] Lipofuscin has a very broad emission spectrum.[3] Generally, autofluorescence is less intense at longer wavelengths, which is why far-red and near-infrared fluorophores are often recommended to minimize its impact.[2][4]

Q4: Can I computationally remove autofluorescence?

Yes, if you have a spectral confocal microscope, you can use a technique called spectral unmixing. This involves capturing the emission spectrum of the autofluorescence from an unstained sample and then using software to subtract this "autofluorescence signature" from your experimental images.



Q5: Are there commercial reagents to reduce autofluorescence?

Yes, several commercial kits and reagents are available that are designed to quench autofluorescence from various sources. These are often easy to incorporate into standard staining protocols. For example, some reagents are specifically designed to reduce lipofuscin-based autofluorescence.[4]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by glutaraldehyde or paraformaldehyde fixation.

Materials:

- Phosphate Buffered Saline (PBS)
- Sodium borohydride (NaBH₄)
- Fixed biological sample (cells or tissue sections)

Procedure:

- Prepare a fresh solution of sodium borohydride: Dissolve 1 mg of sodium borohydride in 10 mL of PBS. This solution should be made fresh just before use.
- Wash the fixed sample: After the fixation step, wash the sample three times with PBS for 5 minutes each to remove any residual fixative.
- Incubate with sodium borohydride: Immerse the sample in the freshly prepared sodium borohydride solution and incubate for 15-30 minutes at room temperature.
- Wash the sample: Wash the sample thoroughly three times with PBS for 5 minutes each to remove the sodium borohydride.



 Proceed with your staining protocol: The sample is now ready for permeabilization and immunolabeling.

Protocol 2: Sudan Black B Staining to Reduce Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aging tissues.

Materials:

- 70% Ethanol
- Sudan Black B powder
- Phosphate Buffered Saline (PBS)
- Stained biological sample (tissue sections)

Procedure:

- Prepare the Sudan Black B solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.
- Complete your immunofluorescence staining: Perform your entire staining protocol, including the final washes after the secondary antibody.
- Incubate with Sudan Black B: Immerse the stained slides in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature in the dark.
- Wash the sample: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B, followed by several thorough washes in PBS.
- Mount the coverslip: Mount the coverslip with an appropriate mounting medium and proceed with imaging.

Quantitative Data Summary



Table 1: Comparison of Fixatives and their Autofluorescence Potential

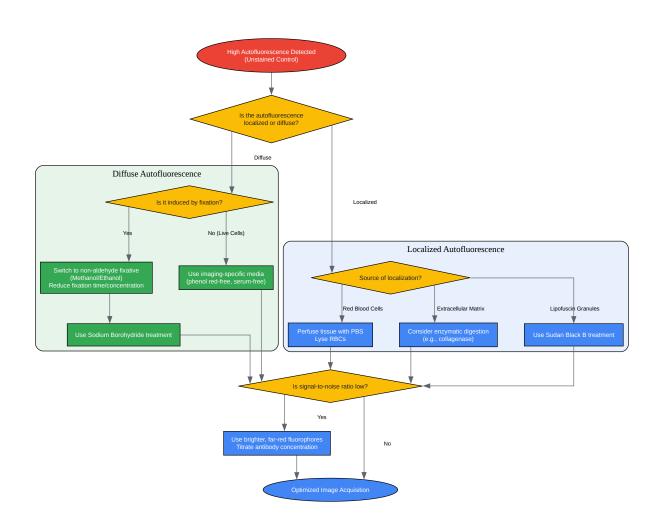
Fixative	Autofluorescence Level	Emission Spectrum	Notes
Glutaraldehyde	High	Broad (Blue, Green, Red)[4]	Strong cross-linker, but induces significant autofluorescence.[5]
Paraformaldehyde (PFA)	Moderate	Broad	Less autofluorescence than glutaraldehyde. [5]
Methanol/Ethanol (cold)	Low	Minimal	Good for cell surface markers, but can alter protein conformation. [1][5]

Table 2: Common Endogenous Fluorophores

Fluorophore	Excitation Range (nm)	Emission Range (nm)	Common Location
Collagen	300 - 450	350 - 550	Extracellular matrix
Elastin	350 - 450	420 - 520	Extracellular matrix[8]
NADH	355 - 488	350 - 550	Mitochondria[2]
Riboflavin (Flavins)	~450	~530	Cytoplasm
Lipofuscin	345 - 490	460 - 670	Lysosomes (especially in aging cells)[8]
Heme Groups	Broad	Broad	Red blood cells[4]

Visualizations

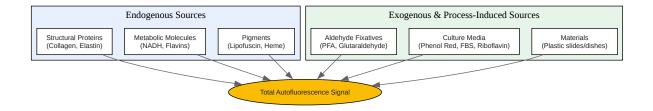




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Caption: A workflow for troubleshooting common autofluorescence issues.





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Caption: Major sources contributing to sample autofluorescence.

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